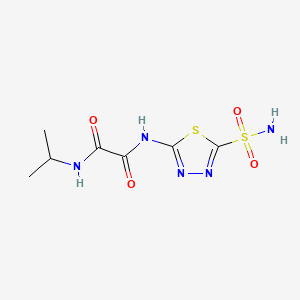
N-Isopropyl-N'-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide is a chemical compound with the molecular formula C7H11N5O4S2 and a molecular weight of 293.32 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring and a sulfamoyl group, making it an interesting subject for various scientific studies.
准备方法
The synthesis of N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide involves several steps. The reaction conditions typically involve the use of ice-cold acetic acid and water mixtures, with careful control of temperature to avoid excessive foaming and ensure complete reaction .
化学反应分析
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The thiadiazole ring allows for substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include hydroxylamine hydrochloride, cupric sulfate, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: This compound is used in the development of new materials with specific properties.
作用机制
The primary mechanism of action of N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide involves the inhibition of the enzyme carbonic anhydrase . This inhibition leads to a decrease in the secretion of aqueous humor in the eye, resulting in reduced intraocular pressure. Additionally, it affects the hydration and dehydration reactions of carbon dioxide and carbonic acid, leading to diuresis and altered ammonia metabolism .
相似化合物的比较
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide is similar to compounds like acetazolamide and other sulfonamide derivatives . its unique isopropyl group and specific structural configuration provide distinct properties and applications. Similar compounds include:
Acetazolamide: Used primarily for its diuretic and glaucoma treatment properties.
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Another sulfonamide derivative with similar applications.
These comparisons highlight the uniqueness of N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide in terms of its specific applications and structural features.
属性
CAS 编号 |
74186-50-8 |
|---|---|
分子式 |
C7H11N5O4S2 |
分子量 |
293.3 g/mol |
IUPAC 名称 |
N'-propan-2-yl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C7H11N5O4S2/c1-3(2)9-4(13)5(14)10-6-11-12-7(17-6)18(8,15)16/h3H,1-2H3,(H,9,13)(H2,8,15,16)(H,10,11,14) |
InChI 键 |
NYHPTOJEZMPYMD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C(=O)NC1=NN=C(S1)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
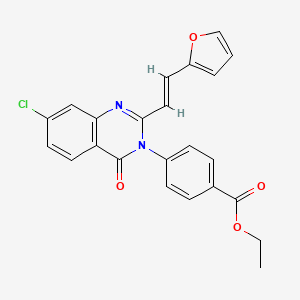
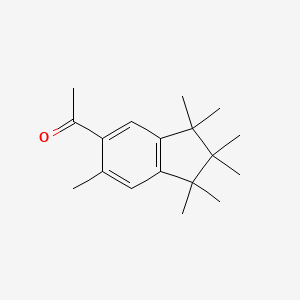
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)

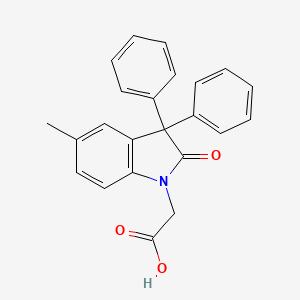
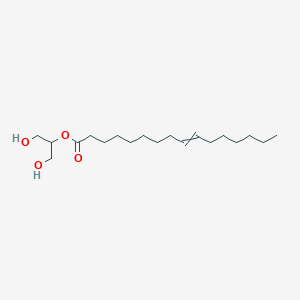

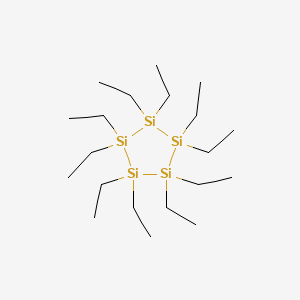

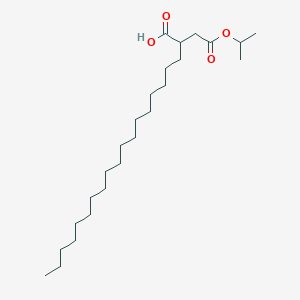
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

